molecular formula C20H19FN6O2 B2474522 N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 2380187-01-7

N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2474522
CAS No.: 2380187-01-7
M. Wt: 394.41
InChI Key: CMDLRQLVZPJLSP-UHFFFAOYSA-N
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Description

N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound characterized by its unique structural features, including a fluorinated pyrimidine ring, an azetidine ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Pyrimidine Ring: This step involves the reaction of appropriate precursors under conditions that facilitate the formation of the fluorinated pyrimidine ring.

    Azetidine Ring Formation: The azetidine ring is introduced through cyclization reactions, often involving azetidine precursors and suitable catalysts.

    Pyridazine Ring Formation: The pyridazine ring is synthesized through a series of condensation reactions, followed by cyclization.

    Final Coupling: The final step involves coupling the different ring systems under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorinated pyrimidine ring, to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,2-dimethyl-1,3-thiazole-4-carboxamide
  • N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide
  • N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,2-dimethylpyrimidin-4-amine

Uniqueness

The uniqueness of N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a fluorinated pyrimidine ring, an azetidine ring, and a pyridazine ring makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O2/c1-25(20(29)15-8-9-16(28)26(2)24-15)14-10-27(11-14)19-17(21)18(22-12-23-19)13-6-4-3-5-7-13/h3-9,12,14H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDLRQLVZPJLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N(C)C2CN(C2)C3=NC=NC(=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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